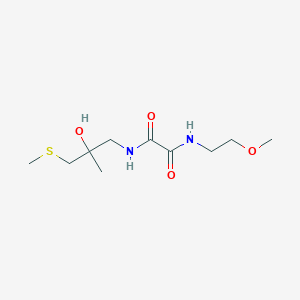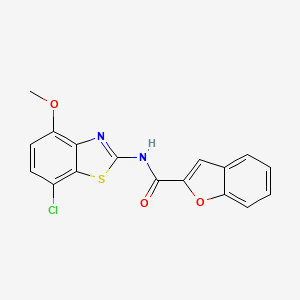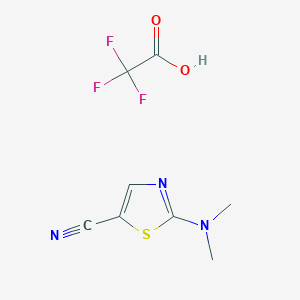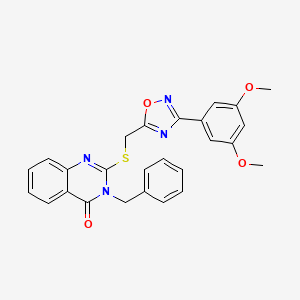
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Structural Insights
A novel synthetic approach for oxalamides involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, providing a high-yielding method to access diverse oxalamide structures. This technique underscores the versatility of oxalamides in synthesis, potentially applicable to "N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide" for generating anthranilic acid derivatives and other functionalized oxalamides (Mamedov et al., 2016).
Applications in Scientific Research
The research on oxalamides extends into various fields, including medicinal chemistry, where compounds exhibit potential therapeutic activities. Although the compound was not directly studied, related research provides a context for its potential applications:
Drug Discovery : The structural flexibility of oxalamides allows for the exploration of their biological activities. Multitarget compounds with oxalamide frameworks have been identified for their favorable profiles in treating neurological disorders, such as Parkinson's disease and schizophrenia, by modulating dopaminergic and serotoninergic pathways (Del Bello et al., 2019). This suggests potential for "N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide" in neuromodulation research.
Material Science and Catalysis : Oxalamide compounds are also significant in material science for their properties and applications in catalysis. Their structural characteristics can influence the development of novel materials and catalysts for various chemical transformations.
Biological Studies : The hydrogen-bonding capabilities of oxalamides, as demonstrated in the crystal structure analysis of related compounds, highlight their potential in studying molecular interactions, self-assembly processes, and designing supramolecular architectures (Štefanić et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(15,7-17-3)6-12-9(14)8(13)11-4-5-16-2/h15H,4-7H2,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQVYWUZOOWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCOC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)




![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2890474.png)

![N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2890476.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B2890480.png)
![4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2890482.png)
![Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate](/img/structure/B2890484.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2890487.png)

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)